Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate

Description

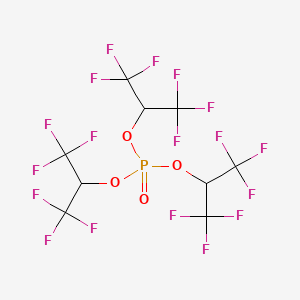

Note: The evidence provided refers to Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphite (CAS 66470-81-3), a fluorinated organophosphorus compound. This phosphite derivative has the molecular formula C₉H₃F₁₈O₃P and a molecular weight of 534.0 g/mol . It is commercially available as a high-purity reagent (≥98%) for specialized industrial applications, such as flame retardancy or chemical synthesis . Its structure features three hexafluoroisopropyl groups bonded to a phosphite core, conferring exceptional thermal stability and resistance to hydrolysis due to the strong C-F bonds .

Properties

IUPAC Name |

tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F18O4P/c10-4(11,12)1(5(13,14)15)29-32(28,30-2(6(16,17)18)7(19,20)21)31-3(8(22,23)24)9(25,26)27/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCATRCPAOPBOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)OP(=O)(OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F18O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate can be synthesized through the reaction of phosphoric acid with an excess of 1,1,1,3,3,3-hexafluoro-2-propanol. This reaction typically involves dehydration and condensation steps to form the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Condensation Reactions: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. Reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with nucleophiles can yield substituted phosphates, while condensation reactions can produce larger, more complex molecules .

Scientific Research Applications

Flame Retardants

THP is recognized for its effectiveness as a flame retardant. It is particularly valuable in:

- Electronics : Enhancing the safety of electronic devices by reducing flammability.

- Textiles : Providing fire resistance to fabrics used in various applications.

Stabilizers in Polymers

The compound serves as a stabilizer in polymer formulations. Its benefits include:

- Thermal Stability : THP improves the thermal stability of plastics, which is crucial for products exposed to high temperatures.

- Oxidative Stability : It enhances the oxidative stability of polymers, prolonging their lifespan and performance.

Pharmaceuticals

In the pharmaceutical industry, THP is utilized as:

- Synthesis Intermediate : It plays a role in synthesizing various drug compounds, contributing to the development of effective medications.

- Drug Delivery Systems : THP can be integrated into drug formulations to enhance delivery mechanisms.

Coatings and Sealants

THP is incorporated into coatings and sealants for:

- Chemical Resistance : It enhances the resistance of coatings to harsh chemicals.

- Heat Resistance : The compound's properties make it suitable for applications in extreme environments.

Case Study 1: Flame Retardant Efficacy

A study demonstrated that incorporating THP into polyurethane foam significantly reduced flammability compared to untreated samples. The foam exhibited improved thermal stability and reduced smoke generation during combustion.

Case Study 2: Polymer Stabilization

Research indicated that THP effectively enhanced the thermal and oxidative stability of polycarbonate materials. The addition of THP resulted in a notable increase in the material's lifespan under high-temperature conditions.

Case Study 3: Pharmaceutical Applications

In pharmaceutical research, THP was used as a coupling agent in the synthesis of oligonucleotides via the H-phosphonate method. This approach simplified the synthesis process while maintaining high yields and purity.

Mechanism of Action

The mechanism of action of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate involves its ability to act as a ligand, forming complexes with various molecular targets. Its sterically hindered structure and strong π-accepting properties enable it to interact with nucleophiles and other reactive species, facilitating various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite with structurally analogous organophosphorus flame retardants (OPFRs):

Key Comparative Insights:

Structural Differences :

- The hexafluoro compound substitutes chlorine with fluorine, resulting in higher molecular weight and chemical inertness compared to chlorinated analogs like TDCPP and TCPP. Fluorine’s electronegativity enhances stability but may increase environmental persistence .

- TDCPP and TCPP are chlorinated isomers with distinct substitution patterns (1,3-dichloro vs. 1-chloro), affecting their partitioning behavior. TDCPP’s higher chlorine content correlates with greater hydrophobicity (log Kow ~3.7) compared to TCPP (log Kow ~2.6) .

Environmental Behavior: TDCPP and TCPP are prevalent in environmental samples due to their extensive use in consumer products. For example, TDCPP accounted for 26.6% of OPEs in Nanjing snow samples , while TCPP dominated road dust in Suzhou, China .

Toxicity: TDCPP has well-documented carcinogenic risks, with a subchronic reference dose of 0.0067 mg/kg/day . TCPP exhibits genotoxicity in cellular assays, though its health risks via dust ingestion remain below theoretical thresholds for adults (39.0 ng/kg/day) . Fluorinated analogs like the hexafluoro phosphite may resist metabolic degradation, posing concerns for bioaccumulation, though specific toxicological data are lacking .

Regulatory and Industrial Use: TDCPP is restricted under California’s Proposition 65 due to carcinogenicity, while TCPP remains widely used in construction materials . The hexafluoro compound is marketed for high-performance applications requiring extreme stability, such as aerospace or electronics .

Biological Activity

Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphate (THFP) is an organophosphate compound primarily used as a flame retardant and plasticizer. Its unique chemical structure imparts distinct properties that influence its biological activity and potential toxicological effects. This article explores the biological activity of THFP, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Identifiers :

- CAS Number : 66489-68-7

- Molecular Formula : C9H3F18O4P

- Molecular Weight : 548.06 g/mol

- IUPAC Name : tris(1,1,1,3,3,3-hexafluoropropan-2-yl) phosphate

Biological Activity Overview

The biological activity of THFP can be categorized into several key areas:

-

Toxicity and Safety :

- THFP has been classified with potential irritant properties affecting the skin and eyes. It is also recognized for its impact on the respiratory system .

- Hazard classifications indicate that exposure can lead to skin irritation (H315), eye irritation (H319), and specific target organ toxicity (STOT SE 3) .

-

Cellular Effects :

- Studies have shown that THFP can induce oxidative stress in various cell types. Increased reactive oxygen species (ROS) production has been documented in human liver cells (L02 cells) treated with THFP, leading to alterations in gene expression associated with apoptosis and cell growth regulation .

- The compound's effects on cellular proliferation and differentiation have been observed in neuroblastoma cell lines, where it disrupts normal cell signaling pathways .

Case Study 1: Neurotoxicity Assessment

A study evaluated the neurotoxic effects of THFP on PC12 cells (a model for neuronal differentiation). The results indicated that exposure to THFP led to significant changes in DNA synthesis and increased oxidative stress levels. Notably, neurodifferentiation was adversely affected at higher concentrations of THFP .

Case Study 2: Developmental Toxicity in Zebrafish

Research involving zebrafish embryos demonstrated that THFP exposure during early developmental stages resulted in morphological abnormalities. The study highlighted disruptions in BMP signaling pathways leading to dorsalized embryos, mirroring the effects seen with other known developmental toxicants .

Case Study 3: Environmental Impact

THFP has been detected in various environmental samples, raising concerns about its persistence and bioaccumulation. Studies indicate that it can affect aquatic organisms by inducing hepatic inflammation and altering gene expression related to stress responses in fish models .

Summary of Findings

The biological activity of this compound is characterized by:

| Biological Activity | Findings |

|---|---|

| Toxicity | Skin and eye irritant; respiratory effects noted |

| Oxidative Stress | Increased ROS production in L02 cells |

| Neurotoxicity | Disruption of DNA synthesis and neurodifferentiation in PC12 cells |

| Developmental Effects | Abnormalities observed in zebrafish embryos |

| Environmental Persistence | Detected in aquatic environments; potential bioaccumulation |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Tris(1,1,1,3,3,3-hexafluoro-2-propyl) Phosphate, and what critical reaction parameters influence yield and purity?

- The compound can be synthesized via reactions involving fluorinated alcohols and phosphorus precursors. For example, tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite (a related derivative) is prepared by reacting the lithium salt of 1,1,1,3,3,3-hexafluoro-2-propoxide with PCl₃ in the presence of triethylamine, yielding nucleoside H-phosphonates with high efficiency . Critical parameters include stoichiometric control of PCl₃, reaction temperature (ambient to reflux conditions), and catalyst selection (e.g., triethylamine). Purification typically involves distillation or column chromatography to remove unreacted precursors.

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- NMR spectroscopy (³¹P, ¹⁹F, and ¹H) is essential for confirming the phosphate ester structure and detecting impurities. For example, ³¹P NMR can distinguish between phosphite and phosphate derivatives. Mass spectrometry (ESI or MALDI-TOF) verifies molecular weight and fragmentation patterns . HPLC with UV or charged aerosol detection monitors purity, particularly in oligomer synthesis applications. Elemental analysis validates stoichiometric ratios of fluorine and phosphorus .

Q. What are the solubility properties of this compound in common organic solvents, and how do these properties affect experimental design?

- The compound is highly soluble in polar aprotic solvents (e.g., acetonitrile, DMF) and halogenated solvents (e.g., dichloromethane) due to its fluorinated alkyl groups. Limited solubility in water (<0.1 g/100 mL) necessitates anhydrous conditions for reactions . Solvent choice impacts reaction kinetics; for example, acetonitrile enhances nucleophilic substitution rates in oligonucleotide synthesis .

Advanced Research Questions

Q. What mechanistic insights explain the role of Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite in oligonucleotide synthesis via the H-phosphonate approach?

- The hexafluoro-2-propyl group acts as an electron-withdrawing protective group, increasing the electrophilicity of the phosphorus center and facilitating transesterification with nucleosides. Its cleavage under mild conditions (e.g., using tetramethylguanidinium syn-2-pyridinecarboxaldoxime) preserves oligonucleotide integrity . Mechanistic studies suggest stepwise phosphorylation, where the fluorinated ester stabilizes intermediates during internucleotide bond formation .

Q. How do thermal degradation pathways of this compound derivatives inform their stability in high-temperature applications?

- Thermal fragmentation studies reveal that heating above 200°C induces decomposition, producing metaphosphate intermediates and fluorinated byproducts (e.g., benzontrile in aprotic solvents). Solvent polarity influences degradation rates, with polar solvents stabilizing transition states . Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended to assess stability in battery electrolytes or polymer matrices .

Q. What challenges arise in analyzing environmental degradation products of this compound, and what advanced analytical techniques are recommended?

- Hydrolysis under acidic or alkaline conditions generates persistent fluorinated metabolites. LC-QTOF-MS coupled with ion mobility spectrometry can identify low-concentration degradation products. ²⁹Si NMR is useful for studying interactions with silica-based environmental matrices . Contradictions in degradation kinetics between lab and field studies necessitate controlled photolysis experiments with simulated sunlight .

Q. How does the electron-withdrawing effect of hexafluoro-2-propyl groups influence the reactivity of phosphate esters in nucleophilic substitution reactions?

- The strong inductive effect of -CF₃ groups increases the electrophilicity of the phosphorus atom, accelerating reactions with nucleophiles (e.g., alcohols, amines). This property is exploited in oligonucleotide synthesis, where rapid phosphorylation minimizes side reactions. Computational studies (DFT) correlate substituent electronegativity with transition-state stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.